Lipophilicity & Hydrogen-Bonding Profile vs. IL-1β Inhibitors
The computed partition coefficient (XLogP3) for 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one is 2.7, which is substantially lower than the predicted logP values for the potent IL-1β inhibitory 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one analogs (e.g., IC₅₀ = 0.10 μM for a phenoxy-substituted derivative). The latter typically exhibit logP > 3.5 due to the absence of the polar 6-amino group [1][2]. The target compound also possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, compared to 0 donors and 4 acceptors for the bis-aryl pyridazin-3-one core, indicating a distinct molecular recognition profile [1].
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen-bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3: 2.7; HBD: 1; HBA: 5 |
| Comparator Or Baseline | 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one analogs: predicted logP > 3.5; HBD: 0; HBA: 4 |
| Quantified Difference | ΔLogP ≥ 0.8 units lower; +1 HBD, +1 HBA relative to bis-aryl pyridazin-3-one core |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem); comparator logP is estimated from structural analogs |
Why This Matters
The lower lipophilicity and additional hydrogen-bonding capacity of the 6-amino-1-phenylpyridazin-4(1H)-one scaffold may reduce off-target membrane partitioning and alter target selectivity compared to lipophilic IL-1β inhibitor leads, making it a rational choice for fragment-based or selectivity-driven medicinal chemistry campaigns.
- [1] PubChem. (2026). Compound Summary for CID 13211199: 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one. National Center for Biotechnology Information. View Source
- [2] Matsuda, T., et al. (2001). Synthesis and bioactivities of novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives: inhibitors of interleukin-1 beta (IL-1beta) production. Bioorganic & Medicinal Chemistry Letters, 11(17), 2303-2306. View Source
